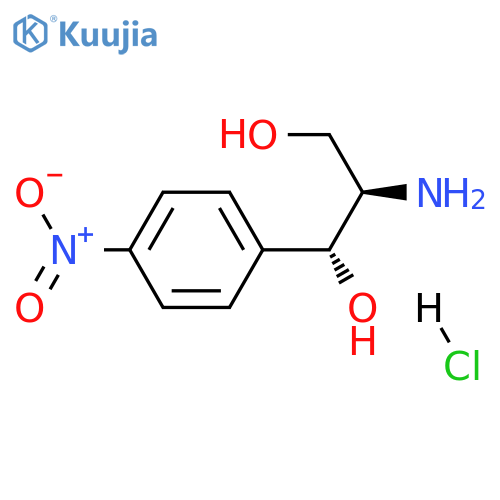Cas no 35530-10-0 ((1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol hydrochloride)

(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol hydrochloride 化学的及び物理的性質
名前と識別子
-
- (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol hydrochloride
-
- インチ: 1S/C9H12N2O4.ClH/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15;/h1-4,8-9,12-13H,5,10H2;1H/t8-,9-;/m1./s1
- InChIKey: SUYYUQAZZGDCPV-VTLYIQCISA-N
- SMILES: [C@H](C1=CC=C([N+]([O-])=O)C=C1)(O)[C@H](N)CO.[H]Cl
(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol hydrochloride Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | BA37951-2g |
1,3-Propanediol, 2-amino-1-(4-nitrophenyl)-, monohydrochloride,[R-(R*,R*)]- |
35530-10-0 | 95% | 2g |
$339.00 | 2024-04-20 | |
| A2B Chem LLC | BA37951-5g |
1,3-Propanediol, 2-amino-1-(4-nitrophenyl)-, monohydrochloride,[R-(R*,R*)]- |
35530-10-0 | 95% | 5g |
$367.00 | 2024-04-20 | |
| A2B Chem LLC | BA37951-1g |
1,3-Propanediol, 2-amino-1-(4-nitrophenyl)-, monohydrochloride,[R-(R*,R*)]- |
35530-10-0 | 95% | 1g |
$312.00 | 2024-04-20 |
(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol hydrochloride 関連文献
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol hydrochlorideに関する追加情報
Introduction to (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol hydrochloride (CAS No. 35530-10-0)
The compound (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol hydrochloride, identified by its CAS number 35530-10-0, is a significant molecule in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The stereochemistry defined by the (1R,2R) configuration plays a crucial role in its biological activity, making it a subject of intense research interest.
In recent years, the study of chiral amines and diols has seen remarkable advancements, particularly in the context of developing novel therapeutic agents. The presence of both an amine and a diol moiety in the structure of (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol hydrochloride suggests potential interactions with various biological targets. These interactions are often mediated through hydrogen bonding and other non-covalent forces, which are critical for the efficacy of many drugs.
The nitrophenyl group at the 1-position adds another layer of complexity to this compound. Nitroaromatic compounds are well-known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The specific substitution pattern in this molecule may influence its metabolic stability and bioavailability, factors that are essential for its clinical application.
Recent research has highlighted the importance of stereochemistry in drug design. The (1R,2R) configuration of this compound may confer specific biological activities that differ from its enantiomers or racemic mixtures. This has led to increased interest in the synthesis and characterization of enantiomerically pure compounds like (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol hydrochloride.
One of the most exciting areas of research involving this compound is its potential as a lead molecule for drug discovery. The combination of an amine and a diol moiety provides multiple sites for interaction with biological targets. This versatility makes it an attractive candidate for developing new therapeutic agents targeting various diseases.
In particular, the diol group can participate in hydrogen bonding interactions with biological molecules, while the amine group can act as a ligand for metal ions or form salt bridges with other amino acid residues. These interactions are crucial for the binding affinity and specificity of drugs. The nitrophenyl group may also contribute to these interactions through its electronic properties and ability to engage in π-stacking interactions.
The synthesis of (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol hydrochloride presents unique challenges due to its complex stereochemistry. Advanced synthetic techniques such as asymmetric catalysis and chiral resolution methods are often employed to achieve high enantiomeric purity. These methods are critical for ensuring that the compound exhibits the desired biological activity without unwanted side effects.
Once synthesized, the compound undergoes rigorous characterization using spectroscopic techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies provide detailed information about its molecular structure and confirm its identity. Additionally, computational methods like molecular dynamics simulations are used to predict how the compound interacts with biological targets.
The pharmacological evaluation of (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol hydrochloride involves both in vitro and in vivo studies. In vitro assays are used to assess its binding affinity to specific biological targets and its ability to modulate cellular processes. In vivo studies provide insights into its pharmacokinetic properties and potential therapeutic effects in animal models.
One area where this compound shows promise is in the treatment of neurological disorders. The amine and diol moieties may interact with neurotransmitter receptors or enzymes involved in neural signaling pathways. Preliminary studies have suggested that derivatives of this compound may have potential as neuroprotective agents or as treatments for neurodegenerative diseases.
Another promising application is in oncology. The unique structural features of this compound may allow it to inhibit key enzymes involved in cancer cell proliferation or induce apoptosis. Additionally, the nitrophenyl group may contribute to its anti-cancer properties by generating reactive oxygen species that damage cancer cells.
The development of new drugs is a complex process that requires extensive research and collaboration between chemists, biologists, and clinicians. The study of compounds like (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol hydrochloride represents an important step towards discovering new therapeutic agents that can improve human health.
In conclusion, (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol hydrochloride (CAS No. 35530-10-0) is a versatile molecule with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for developing new drugs targeting various diseases. Ongoing research continues to uncover new applications for this compound, highlighting its importance in modern drug discovery efforts.
35530-10-0 ((1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol hydrochloride) Related Products
- 2210141-33-4(4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(trifluoromethoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline)
- 847503-15-5(6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid)
- 2228444-33-3(3,3-difluoro-2-(5-methylpyrazin-2-yl)propan-1-amine)
- 2229336-97-2(tert-butyl N-2-(1H-1,3-benzodiazol-5-yl)-1-oxopropan-2-yl-N-methylcarbamate)
- 1807215-10-6(4-Bromo-2-nitro-6-(trifluoromethyl)pyridine)
- 379242-90-7(<br>2-(3-Oxo-butyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic a cid methyl ester)
- 23088-42-8((±)-(1-Bromoethyl-2,2,2-d3)benzene)
- 36332-93-1(18-methylicosanoic Acid)
- 1193375-88-0(N-Alloc-Ser(Bzl)-OH)
- 1807128-88-6(4-(Difluoromethyl)-3-hydroxy-6-methoxypyridine-2-carbonyl chloride)




